
4,6,6-trimethyl-6H-1,3-thiazin-2-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,4,5-trimethyl-2-thiazoline with suitable reagents to form the desired thiazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6,6-Trimethyl-6H-1,3-thiazin-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiazine compounds exhibit significant antimicrobial properties. For instance, various substituted 1,3-thiazine derivatives have shown efficacy against both gram-positive and gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli . The presence of electron-donating groups on the phenyl rings enhances their antimicrobial activity.
Case Study:
A series of 4-(2-hydroxy-5-substituted phenyl)-5-benzoyl-6-substituted phenyl-2-imino-6H-1,3-thiazines were evaluated for antimicrobial activity and exhibited potent effects due to the presence of phenolic groups .
Analgesic Properties
The compound has also been explored for its potential as an analgesic agent. Thiazine derivatives have shown agonist activity at the μ-opioid receptor (MOR) and κ-opioid receptor (KOR), indicating their potential use in pain management .
Case Study:
In a study evaluating the analgesic effects of thiazine derivatives in mice, compounds demonstrated effective pain relief with ED50 values indicating significant potency .
CNS Penetration and Drug Design
The design of novel BACE1 inhibitors for Alzheimer’s disease has incorporated thiazine derivatives due to their ability to penetrate the central nervous system (CNS) effectively . These compounds are being developed to reduce amyloid-beta levels in the brain.
Case Study:
A series of thioamidine-containing BACE1 inhibitors demonstrated high CNS penetration and efficacy in reducing plaque burden in transgenic mouse models .
Agrochemical Applications
4,6,6-trimethyl-6H-1,3-thiazin-2-amine derivatives have been investigated for their insecticidal properties. The structural features of these compounds contribute to their effectiveness against various agricultural pests.
Case Study:
Tetrahydro derivatives of 1,3-thiazine have been patented for their insecticidal properties against nematodes, showcasing their utility in agrochemical applications .
Mechanism of Action
The mechanism of action of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-6H-1,3-thiazin-2-amine: Similar structure but with fewer methyl groups.
6-Methyl-6H-1,3-thiazin-2-amine: Contains only one methyl group at the 6-position.
4,6,6-Trimethyl-6H-1,3-thiazine: Lacks the amino group at the 2-position.
Uniqueness
4,6,6-Trimethyl-6H-1,3-thiazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4,6,6-Trimethyl-6H-1,3-thiazin-2-amine is a heterocyclic compound characterized by its unique thiazine structure. Its molecular formula is C₇H₁₂N₂S, with a molecular weight of 156.25 g/mol. The compound features a six-membered ring containing both nitrogen and sulfur atoms, with specific substitution patterns that impart distinct chemical and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Research indicates that it has potential antimicrobial and antifungal properties, making it a candidate for further investigation in drug development.
Antimicrobial and Antifungal Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial and fungal strains. For instance, a comparative analysis showed that derivatives of thiazine compounds demonstrated significant antimicrobial activity. In particular:
Compound | Activity Type | Notable Findings |
---|---|---|
TB5 | Antimicrobial | Most active against all tested strains |
TB2 | Antimicrobial | Superior activity compared to others |
TB7 | Anticonvulsant | Prolonged onset of convulsions |
These results suggest that modifications to the thiazine structure can enhance biological activity .
Case Studies and Research Findings
- Study on Thiazine Derivatives : A study synthesized twelve novel 1,3-thiazine derivatives (TB1-TB12) through the condensation of different substrates with thiourea. The results indicated that several derivatives exhibited good anticonvulsant and antimicrobial activities; however, they were less potent than standard drugs. Among them, TB5 and TB7 showed the most promise in terms of activity .
- Synthetic Applications : The compound has been used as a building block in medicinal chemistry for synthesizing more complex thiazine derivatives. Its ability to activate carboxylic acids in solution and solid-phase peptide synthesis highlights its versatility in drug development .
- Mechanistic Insights : Research on the interaction between this compound and various target proteins has provided insights into its potential as a therapeutic agent. For example, structural studies have revealed how the compound interacts with enzymes involved in disease pathways like Alzheimer's disease .
Chemical Reactions
This compound undergoes various chemical reactions that can lead to the formation of derivatives with enhanced biological properties:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Reduction reactions can yield thiazolidine derivatives.
- Substitution : Nucleophilic substitution at the amino group allows for the formation of various substituted derivatives.
Summary Table of Reactions
Reaction Type | Reagents Used | Major Products Formed |
---|---|---|
Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
Reduction | Lithium aluminum hydride | Thiazolidine derivatives |
Substitution | Alkyl halides | Substituted thiazine derivatives |
Q & A
Q. Basic: What synthetic methodologies are reported for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, and how can reaction parameters be optimized?
Answer:
A solvent-free cyclocondensation approach is commonly employed for thiazin-2-amine derivatives. For example, thiourea reacts with substituted ketones (e.g., 3-chloro-1-phenyl-1-butanone) in ethanol under reflux (75°C, 8 hours), followed by acid-base workup and column chromatography for purification . To optimize yields:
- Temperature control : Maintain reflux conditions to avoid byproduct formation.
- Catalysis : Explore acid/base catalysts (e.g., citric acid or NaHCO₃) to accelerate cyclization.
- Substituent tuning : Replace phenyl groups with methyl groups at positions 4 and 6 to achieve the target structure, adjusting stoichiometry to manage steric hindrance.
Q. Basic: Which spectroscopic and chromatographic techniques are suitable for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify methyl groups (δ ~1.4–1.6 ppm for CH₃) and amine protons (δ ~4.9–5.5 ppm). Thiazine ring carbons appear at δ 120–160 ppm .
- IR spectroscopy : Confirm NH₂ stretches (~3445 cm⁻¹) and C=S/C-N vibrations (~1550–1631 cm⁻¹) .
- HPLC/GC-MS : Assess purity (>97%) using C18 columns (acetonitrile/water mobile phase) or electron ionization MS for fragmentation patterns.
Q. Advanced: How do the 4,6,6-trimethyl substituents influence steric and electronic properties in reactivity studies?
Answer:
The trimethyl groups induce steric hindrance, reducing nucleophilic attack at the thiazine ring. Computational studies (e.g., DFT) reveal:
- Electron density : Methyl groups donate electrons via hyperconjugation, stabilizing the amine moiety.
- Steric maps : Molecular docking simulations show hindered access to enzymatic active sites compared to non-methylated analogs .
Methodology : Compare reaction rates of methylated vs. non-methylated derivatives in nucleophilic substitution or oxidation assays .
Q. Advanced: What strategies resolve contradictions in reported biological activities of thiazin-2-amine derivatives?
Answer:
Discrepancies often arise from assay conditions or structural impurities. Mitigation approaches:
- Dose-response validation : Re-test compounds across multiple concentrations (e.g., 1–100 µM) in standardized assays (e.g., antiproliferative IC₅₀).
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity .
- Structural analogs : Synthesize and compare analogs (e.g., 4-phenyl vs. 4-methyl derivatives) to isolate substituent-specific effects .
Q. Advanced: How can 3D-QSAR models predict the bioactivity of this compound derivatives?
Answer:
- Descriptor selection : Use steric (molar volume), electronic (HOMO/LUMO energies), and hydrophobic (logP) parameters.
- Training datasets : Include structurally similar compounds (e.g., 6-aryl-1,3,5-triazin-2-amines) with known IC₅₀ values .
- Validation : Apply leave-one-out cross-validation (R² > 0.8) and external test sets. Software like Schrödinger or MOE facilitates model building .
Q. Basic: What purification methods ensure high-purity this compound?
Answer:
- Column chromatography : Use silica gel with ethyl acetate/petroleum ether (10–20% gradient) to separate methylated byproducts .
- Recrystallization : Ethanol/water mixtures yield crystalline solids (mp ~103–106°C, confirmed by DSC).
- HPLC : Reverse-phase preparative HPLC (>95% purity) for scale-up batches .
Q. Advanced: What in vitro assays are appropriate for evaluating its pharmacokinetic properties?
Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Plasma protein binding : Equilibrium dialysis with radiolabeled compound to measure free fraction .
Properties
IUPAC Name |
4,6,6-trimethyl-1,3-thiazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXILDALAUEEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(SC(=N1)N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276792 | |
Record name | 4,6,6-trimethyl-6H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2953-81-3 | |
Record name | 4,6,6-trimethyl-6H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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